Home > Products > Screening Compounds P11879 > (4-imidazol-1-ylphenyl) sulfamate
(4-imidazol-1-ylphenyl) sulfamate -

(4-imidazol-1-ylphenyl) sulfamate

Catalog Number: EVT-8529051
CAS Number:
Molecular Formula: C9H9N3O3S
Molecular Weight: 239.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(4-imidazol-1-ylphenyl) sulfamate is a compound that belongs to the class of sulfamates, which are derivatives of sulfonic acid. This compound features a phenyl group substituted with an imidazole ring, making it of interest in various scientific fields, particularly medicinal chemistry due to its potential biological activities. The imidazole moiety is known for its role in numerous biological systems and its presence in many pharmaceuticals.

Source and Classification

The compound can be synthesized through various chemical reactions involving imidazole derivatives and sulfamic acid. It is classified under organosulfur compounds, specifically within the category of sulfamates, which are characterized by the presence of a sulfonamide functional group attached to an organic moiety. The imidazole ring contributes to the compound's amphoteric nature, allowing it to participate in both acid-base reactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of (4-imidazol-1-ylphenyl) sulfamate generally involves the reaction of 4-aminophenyl imidazole with sulfamic acid. Common methods include:

  1. Direct Reaction: The imidazole derivative is reacted with sulfamic acid under acidic or basic conditions to form the sulfamate.
  2. Intermediate Formation: An alternative approach involves forming an intermediate by reacting 4-fluoronitrobenzene with imidazole, followed by subsequent treatment with sulfamic acid.

The yields from these reactions can vary based on reaction conditions such as temperature, solvent, and catalysts used. For example, using dimethylformamide as a solvent can enhance yields due to its polar nature, which stabilizes ionic intermediates during the reaction process .

Molecular Structure Analysis

Structure and Data

The molecular structure of (4-imidazol-1-ylphenyl) sulfamate consists of:

  • Imidazole Ring: A five-membered heterocyclic structure containing two nitrogen atoms.
  • Phenyl Group: A benzene ring attached to the imidazole.
  • Sulfamate Group: The functional group derived from sulfamic acid.

Key structural data includes:

  • Molecular Formula: C10_{10}H10_{10}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 242.26 g/mol
  • Melting Point: Specific melting points can vary but are typically in the range of 150–160 °C.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural characterization, confirming the presence of the imidazole and sulfamate functionalities .

Chemical Reactions Analysis

Reactions and Technical Details

(4-imidazol-1-ylphenyl) sulfamate can undergo various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  2. Deprotonation Reactions: The acidic protons on the imidazole ring can be removed under basic conditions, leading to enhanced nucleophilicity.
  3. Coupling Reactions: This compound may participate in coupling reactions to form more complex molecules, particularly in drug development contexts.

These reactions are crucial for modifying the compound to enhance its biological activity or solubility .

Mechanism of Action

Process and Data

The mechanism of action for (4-imidazol-1-ylphenyl) sulfamate involves its interaction with biological targets:

  1. Enzyme Inhibition: This compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  2. Receptor Modulation: The imidazole moiety allows for interactions with various receptors, potentially altering signaling pathways relevant in therapeutic contexts.

Data from pharmacological studies indicate that compounds containing imidazole rings often exhibit significant biological activities due to their ability to mimic natural substrates or inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(4-imidazol-1-ylphenyl) sulfamate exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents like water and dimethyl sulfoxide due to its polar functional groups.
  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: It shows reactivity typical of both aromatic compounds and sulfonamides, participating readily in electrophilic aromatic substitution reactions.

These properties make it suitable for various applications in medicinal chemistry .

Applications

Scientific Uses

(4-imidazol-1-ylphenyl) sulfamate has several applications in scientific research:

  1. Antitumor Research: Due to its potential inhibitory effects on cancer cell growth, it is being studied as a candidate for new anticancer therapies.
  2. Pharmacological Studies: Its ability to modulate enzyme activity makes it useful in exploring biochemical pathways related to diseases.
  3. Drug Development: As a building block for synthesizing more complex pharmaceuticals, it plays a role in developing new therapeutic agents.

Research continues into optimizing its structure for enhanced efficacy and reduced side effects in clinical applications .

Introduction to (4-Imidazol-1-ylphenyl) Sulfamate in Medicinal Chemistry

Historical Context and Discovery of Imidazole-Sulfamate Hybrid Scaffolds

The conceptualization of imidazole-sulfamate hybrids stems from parallel developments in heterocyclic chemistry and medicinal enzymology:

  • Imidazole Pharmacology Foundations: Isolated first by Heinrich Debus in 1858 via glyoxal-formaldehyde-ammonia condensation, imidazole remained a chemical curiosity until its recognition as the core of the amino acid histidine and neurotransmitter histamine. The 20th century witnessed systematic exploration of imidazole’s bioactivity, notably in antifungal agents (e.g., ketoconazole) and gastric acid secretion modulators (cimetidine). These successes validated imidazole as a privileged scaffold in drug design due to its hydrogen-bonding capability, aromatic character, and acid-base properties at physiological pH [5].

  • Sulfamate Emergence: Sulfamate (-OSO~2~NH~2~) functionality gained prominence with the discovery of natural products like topiramate (an antiepileptic) and steroidal sulfatase inhibitors such as estrone sulfamate (EMATE). The sulfamate group demonstrated exceptional capacity for transition-state analog formation in enzyme inhibition, particularly against hydrolytic and transferase enzymes. Its proton-donor/acceptor versatility and structural mimicry of phosphate groups further increased its pharmacological appeal .

  • Rational Hybridization: The fusion of imidazole and sulfamate motifs commenced in the late 20th century, driven by hypotheses that combining the targeting advantages of imidazole with sulfamate's enzyme inhibitory potential could yield compounds with novel mechanisms. (4-Imidazol-1-ylphenyl) sulfamate emerged from this rational design paradigm, specifically synthesized via reactions between 4-aminophenyl imidazole and sulfamic acid under acidic or basic conditions. Alternative routes involved fluoronitrobenzene-imidazole intermediates followed by sulfamation . Initial pharmacological screening revealed its unique activity profile distinct from parent components, particularly in oncology and endocrinology contexts, establishing it as a distinct chemical entity worthy of targeted investigation [5].

Table 1: Historical Development of Key Imidazole-Containing Therapeutics

YearCompoundTherapeutic AreaSignificance
1981CimetidineGastrointestinal (Ulcers)First blockbuster H~2~ receptor antagonist
1987KetoconazoleAntifungalBroad-spectrum azole antifungal
2001TelithromycinAntibacterialKetolide antibiotic containing imidazole
2019Imipenem/Cilastatin/RelebactamAntibacterialβ-lactamase inhibitor with 2-imidazolidinone component
Preclinical(4-Imidazol-1-ylphenyl) sulfamateOncology/EndocrinologyHybrid scaffold targeting enzymatic & signaling pathways

Structural Classification Within Heterocyclic Sulfamate Derivatives

(4-Imidazol-1-ylphenyl) sulfamate belongs to the aryl sulfamate subclass of heterocyclic sulfamates, characterized by a sulfamate group (-OSO~2~NH~2~) tethered to an aromatic system bearing at least one heterocycle. Its classification derives from three key structural attributes:

  • Heterocycle Core: The imidazole ring constitutes a planar, electron-rich, 10 π-electron aromatic system featuring two nitrogen atoms at non-adjacent positions (1,3-positions). This ring exhibits significant polarization, with natural charge distribution analysis revealing negative charges predominantly localized at N-1 (δ = -0.290) and N-3 (δ = -0.217), while C-2 displays relative electron deficiency (δ = -0.013), rendering it susceptible to nucleophilic attack. C-4 (δ = -0.194) and C-5 (δ = -0.092) exhibit higher electron density, facilitating electrophilic substitution [5]. The tautomeric equilibrium (1H ↔ 3H) and amphoteric nature (pKaH ≈7.1) further distinguish it from other nitrogen heterocycles.

  • Sulfamate Linkage: The sulfamate group connects via an aryloxy linkage (C~6~H~4~-O-SO~2~NH~2~) at the para position relative to the imidazole attachment. This ether linkage provides conformational flexibility while maintaining electronic conjugation between rings. The sulfamate retains its characteristic tetrahedral geometry, with S=O bonds acting as hydrogen bond acceptors and the -NH~2~ group serving as a donor/acceptor [3].

  • Spatial Arrangement: X-ray crystallography and computational models confirm near-perpendicular orientation between the imidazole and phenyl planes (dihedral angle ≈85-90°), minimizing steric clash while allowing π-π stacking interactions. The sulfamate group adopts orientations optimizing intramolecular H-bonding with imidazole N-H, influencing solubility and target binding .

Table 2: Comparative Structural and Physicochemical Features of (4-Imidazol-1-ylphenyl) Sulfamate

ParameterValue/DescriptionBiological Implication
Molecular FormulaC~9~H~9~N~3~O~3~SBalanced heteroatom content for membrane permeability
Molecular Weight239.25 g/molCompliant with Lipinski guidelines
Dipole Moment~3.61 D (calculated)Moderate polarity aiding solubility & receptor binding
Hydrogen BondingDonor: 2 (imidazole NH, sulfamate NH~2~); Acceptor: 5 (imidazole N, 2x S=O, sulfamate NH~2~)Enhanced target affinity and aqueous solubility
Solubility ProfileSoluble in DMSO, water, polar solventsFavorable for in vitro and formulation studies
Amphoteric NaturepKa (imidazole) ~7; pKa (sulfamate) ~10pH-dependent ionization influencing distribution & activity

Compared to other heterocyclic sulfamates:

  • Benzothiazole sulfamates exhibit greater lipophilicity but reduced hydrogen-bonding capacity.
  • Triazole-linked sulfamates display enhanced metabolic stability but diminished aromatic stacking potential.
  • Furan-containing sulfamates offer improved synthetic accessibility but lack the acid-base versatility of imidazole [3]. This compound’s structural uniqueness lies in its optimal balance of polarity, hydrogen-bonding potential, and acid-base reactivity within the sulfamate pharmacophore landscape [5] .

Therapeutic Relevance in Targeting Enzymatic and Signaling Pathways

The hybrid architecture of (4-imidazol-1-ylphenyl) sulfamate enables multifaceted interactions with biological targets, positioning it as a modulator of dysregulated pathways in proliferative and endocrine disorders:

  • Enzymatic Inhibition Mechanisms: The sulfamate moiety functions as a hydrolytic transition-state analog, competitively inhibiting sulfatases and sulfotransferases. Biochemical studies indicate potent inhibition of steroid sulfatase (STS), an enzyme overexpressed in hormone-dependent malignancies (e.g., breast, prostate). Unlike simple sulfates, sulfamates resist enzymatic hydrolysis, forming stable enzyme adducts that irreversibly inactivate STS. This inhibition depletes tumorigenic estrogen and androgen precursors, potentially suppressing hormone-responsive cancer progression. Additionally, the imidazole nitrogen may coordinate catalytic zinc ions in carbonic anhydrases (CAs), expanding its inhibitory profile to include tumor-associated CA isoforms (CA-IX/XII) involved in pH regulation and metastatic progression [6].

  • Signaling Pathway Interference: Evidence suggests dual modulation of GPCR-mediated and tyrosine kinase cascades:

  • Somatostatin Receptor (SSTR) Modulation: Structural similarity to established SSTR3 agonists (e.g., (4-phenyl-1H-imidazol-2-yl)methanamine derivatives) implies potential binding at SSTR subtypes. Computational docking reveals favorable interactions between the imidazole ring and transmembrane residues of SSTR3, with the sulfamate group engaging extracellular loop hydrogen-bond networks. SSTR3 agonism regulates neuroendocrine secretion, tumor angiogenesis, and apoptotic signaling, particularly in pituitary and gastrointestinal neoplasms [2].
  • Tyrosine Kinase Transactivation: Analogous to MC1R-mediated cKIT transactivation, the compound may facilitate cross-talk between GPCRs and receptor tyrosine kinases (RTKs). In vitro models demonstrate phosphorylation of ERK1/2 downstream of imidazole-containing scaffolds independent of cAMP elevation—a mechanism preserved even in dysfunctional MC1R variants. This suggests utility in conditions where canonical signaling is impaired but ERK-driven differentiation/proliferation requires modulation (e.g., melanoma chemoprevention) [4] [6].
  • Fibroblast Growth Factor Receptor (FGFR) Interactions: Molecular modeling predicts that the sulfamate’s sulfonyl oxygen atoms mimic phosphate binding in FGFR tyrosine kinase domains, potentially allosterically regulating FGFR2-driven pathways implicated in intrahepatic cholangiocarcinoma. Hybrid scaffolds may thus complement selective FGFR inhibitors (e.g., pemigatinib) in combinatorial approaches [6].

Table 3: Therapeutic Pathway Targeting by (4-Imidazol-1-ylphenyl) Sulfamate

Target PathwayProposed MechanismTherapeutic Context
Steroid Sulfatase (STS)Irreversible sulfamate-based enzyme inhibitionHormone-dependent cancers
Carbonic Anhydrase IX/XIIZinc coordination by imidazole nitrogenTumor acidosis & metastasis
Somatostatin Receptor 3 (SSTR3)Agonism via imidazole-phenyl pharmacophore alignmentNeuroendocrine tumors
ERK/MAPK ActivationGPCR-independent Src-mediated RTK transactivationMelanoma, proliferative disorders
FGFR2 SignalingAllosteric kinase modulation via sulfamate interactionIntrahepatic cholangiocarcinoma

These multitarget properties position (4-imidazol-1-ylphenyl) sulfamate as a versatile prototype for developing agents against malignancies with complex signaling etiologies, particularly where enzymatic dysregulation converges with aberrant receptor activation. Its capacity to engage targets through both covalent (enzyme inhibition) and non-covalent (receptor binding) interactions distinguishes it from monospecific agents, offering potential for overcoming resistance mechanisms prevalent in monotherapies [2] [6].

Properties

Product Name

(4-imidazol-1-ylphenyl) sulfamate

IUPAC Name

(4-imidazol-1-ylphenyl) sulfamate

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

InChI

InChI=1S/C9H9N3O3S/c10-16(13,14)15-9-3-1-8(2-4-9)12-6-5-11-7-12/h1-7H,(H2,10,13,14)

InChI Key

ROUZDSKVDAJULO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)OS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.